![molecular formula C11H11FN2O3 B1307676 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one CAS No. 439097-58-2](/img/structure/B1307676.png)
1-(2-Fluoro-4-nitrophenyl)piperidin-4-one
Overview
Description
1-(2-Fluoro-4-nitrophenyl)piperidin-4-one is a chemical compound with the empirical formula C11H11FN2O3 . It has a molecular weight of 238.22 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one isO=C(CC1)CCN1C2=C(F)C=C(N+=O)C=C2
. The InChI key is BMXFDVAJYBTGRC-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
1-(2-Fluoro-4-nitrophenyl)piperidin-4-one is a solid compound . Its empirical formula is C11H11FN2O3 and it has a molecular weight of 238.22 .Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . The nitro group in the 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one could potentially be reduced to an amine group, which is a common functional group in many anticancer drugs.
Antiviral Applications
Piperidine derivatives also have potential antiviral applications . The fluoro group in the compound could potentially enhance its antiviral activity.
Antimalarial Applications
Piperidine derivatives are used as antimalarial agents . The nitro group in the compound could potentially be involved in redox reactions, which are important in the life cycle of the malaria parasite.
Antimicrobial and Antifungal Applications
Piperidine derivatives are used as antimicrobial and antifungal agents . The presence of the nitro group in the compound could potentially enhance its antimicrobial and antifungal activity.
Antihypertensive Applications
Piperidine derivatives are used as antihypertensive agents . The presence of the fluoro group in the compound could potentially enhance its antihypertensive activity.
Anti-inflammatory Applications
Piperidine derivatives are used as anti-inflammatory agents . The presence of the nitro group in the compound could potentially enhance its anti-inflammatory activity.
Antipsychotic Applications
Piperidine derivatives are used as antipsychotic agents . The presence of the fluoro group in the compound could potentially enhance its antipsychotic activity.
Future Directions
The future directions for research on 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one are not clear at this time. As with any chemical compound, its potential applications would depend on further studies into its properties and interactions. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXFDVAJYBTGRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396090 | |
Record name | 1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-nitrophenyl)piperidin-4-one | |
CAS RN |
439097-58-2 | |
Record name | 1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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